molecular formula C14H11F3N2O3S B2423346 3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid CAS No. 692287-41-5

3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid

Cat. No.: B2423346
CAS No.: 692287-41-5
M. Wt: 344.31
InChI Key: FFENGIRYCKWMGB-UHFFFAOYSA-N
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Description

3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the addition of the sulfanylpropanoic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[6-Oxo-1-phenyl-4-(methyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid
  • 3-{[6-Oxo-1-phenyl-4-(fluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid

Properties

IUPAC Name

3-[6-oxo-1-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c15-14(16,17)10-8-11(20)19(9-4-2-1-3-5-9)13(18-10)23-7-6-12(21)22/h1-5,8H,6-7H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFENGIRYCKWMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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